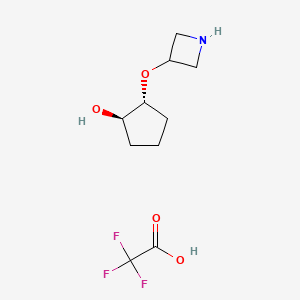
rac-(1R,2R)-2-(azetidin-3-yloxy)cyclopentan-1-ol, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R)-2-(azetidin-3-yloxy)cyclopentan-1-ol; trifluoroacetic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, a cyclopentane ring, and a trifluoroacetic acid moiety. The racemic mixture indicates that it contains equal amounts of two enantiomers, which are mirror images of each other.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-(azetidin-3-yloxy)cyclopentan-1-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment to Cyclopentane Ring: The azetidine ring is then attached to the cyclopentane ring via an ether linkage. This step often involves the use of a strong base and an appropriate leaving group.
Introduction of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to the compound, which can be achieved through an acid-base reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the cyclopentane ring.
Reduction: Reduction reactions can occur at the azetidine ring, potentially leading to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ether linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed under basic conditions.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction can result in the formation of secondary or tertiary amines.
Substitution: Substitution reactions can yield various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
rac-(1R,2R)-2-(azetidin-3-yloxy)cyclopentan-1-ol; trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of rac-(1R,2R)-2-(azetidin-3-yloxy)cyclopentan-1-ol; trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and solubility, facilitating its biological activity.
Comparación Con Compuestos Similares
(1R,2R)-2-(azetidin-3-yloxy)cyclopentan-1-ol: This compound lacks the trifluoroacetic acid moiety.
(1R,2R)-2-(azetidin-3-yloxy)cyclopentan-1-one: This compound has a ketone group instead of a hydroxyl group.
Uniqueness: rac-(1R,2R)-2-(azetidin-3-yloxy)cyclopentan-1-ol; trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which enhances its stability and solubility. This makes it a valuable compound for various applications in scientific research.
Propiedades
Fórmula molecular |
C10H16F3NO4 |
|---|---|
Peso molecular |
271.23 g/mol |
Nombre IUPAC |
(1R,2R)-2-(azetidin-3-yloxy)cyclopentan-1-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H15NO2.C2HF3O2/c10-7-2-1-3-8(7)11-6-4-9-5-6;3-2(4,5)1(6)7/h6-10H,1-5H2;(H,6,7)/t7-,8-;/m1./s1 |
Clave InChI |
ZPSHNIVPOFLTKK-SCLLHFNJSA-N |
SMILES isomérico |
C1C[C@H]([C@@H](C1)OC2CNC2)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1CC(C(C1)OC2CNC2)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















